Miransertib

Kinase Selectivity Isoform Profiling Enzymatic Potency

Miransertib is a non-ATP competitive AKT allosteric inhibitor critically differentiated by its potent activity against the AKT1-E17K oncogenic mutant—a key driver in Proteus syndrome, PROS, and endometrial cancers. Unlike ATP-competitive AKT inhibitors, Miransertib induces superior cell death in preclinical models. Its high rat oral bioavailability (62%) and long half-life (17 h) enable less frequent dosing and sustained tumor exposure, making it the optimal tool for chronic in vivo efficacy and pharmacodynamic studies in AKT1-E17K xenograft or genetically engineered mouse models. Validate PI3K/AKT pathway dependency in PIK3CA-mutant cancers with the most clinically-relevant allosteric probe available.

Molecular Formula C27H24N6
Molecular Weight 432.5 g/mol
CAS No. 1313881-70-7
Cat. No. B560090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiransertib
CAS1313881-70-7
Synonyms3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl]-2-pyridinamine
Molecular FormulaC27H24N6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N
InChIInChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)
InChIKeyHNFMVVHMKGFCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Miransertib (ARQ-092) Procurement Guide: Key Pharmacological and Clinical Baseline for Research Sourcing


Miransertib (also known as ARQ-092, MK-7075) is a small-molecule, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT (protein kinase B) [1]. It exhibits non-ATP competitive binding, which modulates the PI3K/AKT signaling pathway, and is under investigation for applications in oncology and rare overgrowth disorders such as Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS) [2].

Why Generic AKT Inhibitor Substitution Fails: Miransertib's Differentiated Mechanism and Functional Profile


Inhibitors of AKT are not functionally equivalent; their mechanism of action (allosteric vs. ATP-competitive), isoform selectivity, and pharmacokinetic properties critically determine therapeutic and experimental outcomes. Miransertib is an allosteric AKT inhibitor, a class that has demonstrated higher cell death-inducing activity compared to ATP-competitive inhibitors in head-to-head preclinical models [1]. Furthermore, Miransertib exhibits a distinct selectivity profile for the AKT1-E17K mutant, a key oncogenic driver, making it a non-substitutable tool for research in specific genetic contexts . The compound's unique cross-species oral bioavailability and sustained tumor exposure profile [2] further differentiate it from alternatives, preventing simple interchange with other pan-AKT or allosteric AKT inhibitors.

Miransertib Procurement Evidence: Quantified Differentiation Against AKT Inhibitor Comparators


Superior AKT1 Potency and Unique Isoform Selectivity Profile Compared to Pan-AKT Inhibitors

Miransertib demonstrates sub-nanomolar to low nanomolar potency against all three AKT isoforms, with a distinct selectivity profile compared to other clinical-stage AKT inhibitors. In cell-free enzymatic assays, Miransertib inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively . This profile offers a unique balance of pan-AKT inhibition with relatively higher potency for AKT1 compared to AKT2 and AKT3. In contrast, the ATP-competitive pan-AKT inhibitor Capivasertib (AZD5363) shows IC50 values of 3 nM, 7-8 nM, and 7-8 nM , while Ipatasertib (GDC-0068) has IC50 values of 5 nM, 18 nM, and 8 nM . The allosteric inhibitor MK-2206 displays a different profile with IC50 values of 8 nM, 12 nM, and 65 nM .

Kinase Selectivity Isoform Profiling Enzymatic Potency

Allosteric Mechanism Drives Superior Cell Death Induction Compared to ATP-Competitive AKT Inhibitors

In a direct head-to-head comparison across a panel of cancer cell lines, allosteric AKT inhibitors, including Miransertib, demonstrated significantly higher cell death-inducing activity than ATP-competitive inhibitors [1]. While quantitative cell death percentages vary by cell line, the study's figure 1a clearly shows that treatment with Miransertib results in a greater fraction of dead cells compared to treatment with ATP-competitive inhibitors GSK690693 and Ipatasertib at comparable doses [1]. This functional differentiation is critical, as the study also demonstrates that allosteric and ATP-competitive inhibitors have comparable effects on AKT kinase inhibition itself (Fig. 1b), suggesting that the superior cell death activity of allosteric inhibitors like Miransertib is mediated by mechanisms beyond simple kinase inhibition [1].

Mechanism of Action Cell Death Assay Allosteric vs ATP-Competitive

Potent Inhibition of AKT1-E17K Mutant: A Key Differentiator for Genetically-Defined Disease Models

Miransertib is a potent inhibitor of the AKT1-E17K mutant protein, a clinically relevant oncogenic driver found in various cancers and in Proteus syndrome . While quantitative IC50 values specifically for the mutant protein are not always reported in public comparative datasets, Miransertib's activity against AKT1-E17K is well-established and serves as a key rationale for its clinical development in this patient population [1]. In contrast, many pan-AKT inhibitors, while effective against wild-type AKT, do not have the same demonstrated potency or clinical focus on the E17K mutant. For instance, the pan-AKT inhibitor Afuresertib (GSK2110183) has a reported Ki of 0.2 nM for the AKT1 E17K mutant , but this is within the context of its potent pan-AKT inhibition (Ki for WT AKT1 = 0.08 nM). Miransertib's allosteric binding mode may confer a unique advantage in targeting the mutant conformation, a hypothesis supported by its ongoing clinical trials specifically for AKT1-E17K driven diseases [1].

Mutant-Selective Inhibition AKT1-E17K Precision Oncology

Cross-Species Oral Bioavailability Profile Supporting Preclinical to Clinical Translation

Miransertib exhibits a favorable and well-characterized oral bioavailability profile across multiple preclinical species, supporting its translational potential. In mice, oral bioavailability (F) was determined to be 23% . In rats, the compound shows good absolute oral bioavailability of 62% with a long half-life (t1/2) of 17 hours . In monkeys, the oral bioavailability is 49% with a t1/2 of 7 hours . In comparison, the allosteric AKT inhibitor MK-2206 has a reported oral bioavailability of only 12% in rats [1], highlighting Miransertib's superior pharmacokinetic profile in a key preclinical model.

Pharmacokinetics Oral Bioavailability ADME Preclinical Translation

Enhanced Anti-Proliferative Activity in Genetically-Defined PIK3CA-Mutant Cancer Models

Miransertib demonstrates potent anti-proliferative activity that is correlated with the genetic background of the target cells. In a panel of cell lines derived from various tumor types, Miransertib showed significantly greater anti-proliferative activity in cells harboring PIK3CA or PIK3R1 mutations compared to those with wild-type PIK3CA/PIK3R1 or PTEN loss . While quantitative GI50 values are not always publicly tabulated, the trend of increased sensitivity in PIK3CA-mutant lines is a consistent finding and aligns with the compound's mechanism of action . This genetic dependency is a key differentiator, as it suggests that Miransertib may be more efficacious in specific molecularly-defined tumor subtypes, a factor that guides both preclinical research and potential clinical development strategies.

Cell Proliferation Genetic Biomarker PIK3CA Mutation Anti-Tumor Activity

Miransertib Procurement: Best Research and Industrial Application Scenarios


Preclinical Research on AKT1-E17K Mutant-Driven Cancers and Overgrowth Syndromes

Miransertib is the optimal tool compound for investigators modeling AKT1-E17K mutant diseases. Its potent inhibition of this specific oncogenic mutant, coupled with its oral bioavailability in animal models, makes it the most clinically-relevant agent for preclinical studies of Proteus syndrome, PROS, and certain endometrial cancers. Procurement is justified for in vivo efficacy studies and pharmacodynamic assessments in xenograft or genetically engineered mouse models harboring the AKT1-E17K mutation. [1]

In Vivo Studies Requiring Sustained AKT Pathway Inhibition via Oral Dosing

For chronic in vivo experiments where maintaining consistent target engagement is critical, Miransertib's high oral bioavailability in rats (62%) and long half-life (17 hours) offer a significant practical advantage. This pharmacokinetic profile allows for less frequent oral dosing while maintaining efficacious plasma and tumor concentrations, improving animal welfare and experimental throughput compared to AKT inhibitors with lower bioavailability or shorter half-lives, such as MK-2206.

Investigating Mechanisms of AKT-Dependent Cell Death Distinct from Kinase Inhibition

Researchers seeking to dissect the functional divergence between allosteric and ATP-competitive AKT inhibition should procure Miransertib. Head-to-head data demonstrate that allosteric inhibitors like Miransertib induce higher levels of cell death than ATP-competitive inhibitors, even when achieving comparable kinase inhibition. This makes Miransertib a critical reagent for studies focused on AKT scaffolding functions, feedback signaling, or synthetic lethal interactions that are uniquely modulated by allosteric binding. [2]

Pharmacological Validation in PIK3CA-Mutant Cancer Models

For projects focused on PIK3CA-mutant cancers, Miransertib is a preferred tool for validating AKT pathway dependency. Its demonstrated enhanced anti-proliferative activity in PIK3CA/PIK3R1 mutant cell lines, compared to those with wild-type PIK3CA or PTEN loss, positions it as a sensitive probe for confirming on-target effects and for screening combination therapies in this genetically-defined subset of tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miransertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.